

# Cross-referencing experimental data with PubChem entry for 2,4-Piperidinedione

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## Compound of Interest

Compound Name: 5-Ethylpiperidine-2,4-dione

Cat. No.: B1418855

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## An In-Depth Guide to 2,4-Piperidinedione: Cross-Validating PubChem Data with Experimental Findings

For researchers, medicinal chemists, and professionals in drug development, the journey from a chemical structure on a database page to a validated, usable molecule in the laboratory is paved with critical analysis and experimental verification. 2,4-Piperidinedione (PubChem CID: 10887863), a heterocyclic compound, serves as a pivotal intermediate in the synthesis of numerous pharmaceuticals, including the BTK inhibitor ibrutinib and the antipsychotic paliperidone.<sup>[1]</sup> Its piperidine ring structure is a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds.<sup>[2]</sup>

This guide provides an in-depth comparison between the computational data available on PubChem and tangible, lab-verified experimental data. We will dissect its synthesis, characterization, and physicochemical properties, offering not just protocols, but the scientific rationale behind them. Our objective is to bridge the gap between theoretical knowledge and practical application, providing a comprehensive resource for scientists working with this versatile building block.

## The PubChem Profile: A Computational Snapshot

PubChem serves as an essential starting point, offering a wealth of information, primarily computational, for millions of compounds. For 2,4-Piperidinedione, it provides key identifiers and predicted properties that guide initial experimental design.

Table 1: Summary of Physicochemical Properties for 2,4-Piperidinedione from PubChem

| Property                     | Value   | Data Source |
|------------------------------|---|-------------|
| PubChem CID                  | 10887863                                      | PubChem[3]  |
| CAS Number                   | 50607-30-2                                    | PubChem[3]  |
| Molecular Formula            | C <sub>5</sub> H <sub>7</sub> NO <sub>2</sub> | PubChem[3]  |
| Molecular Weight             | 113.11 g/mol                                  | PubChem[3]  |
| IUPAC Name                   | piperidine-2,4-dione                          | PubChem[3]  |
| XLogP3 (Predicted)           | -0.8  | PubChem[3]  |
| Hydrogen Bond Donor Count    | 1   | PubChem[3]  |
| Hydrogen Bond Acceptor Count | 2   | PubChem[3]  |

It is crucial to recognize that many of these values are derived from in silico calculations. While highly valuable for prediction, they require validation through empirical laboratory work.

## Experimental Deep Dive: Synthesis and Characterization

Moving from the screen to the bench, we explore the practical synthesis and characterization of 2,4-Piperidinedione. The choice of a synthetic route often depends on factors like starting material availability, scalability, and desired purity.

### Comparative Synthetic Strategies

Several methods exist to construct the piperidine-2,4-dione core, including the robust Dieckmann condensation and catalytic hydrogenation of pyridine precursors.[2] Below, we detail a widely-cited, high-yield protocol starting from common laboratory reagents.

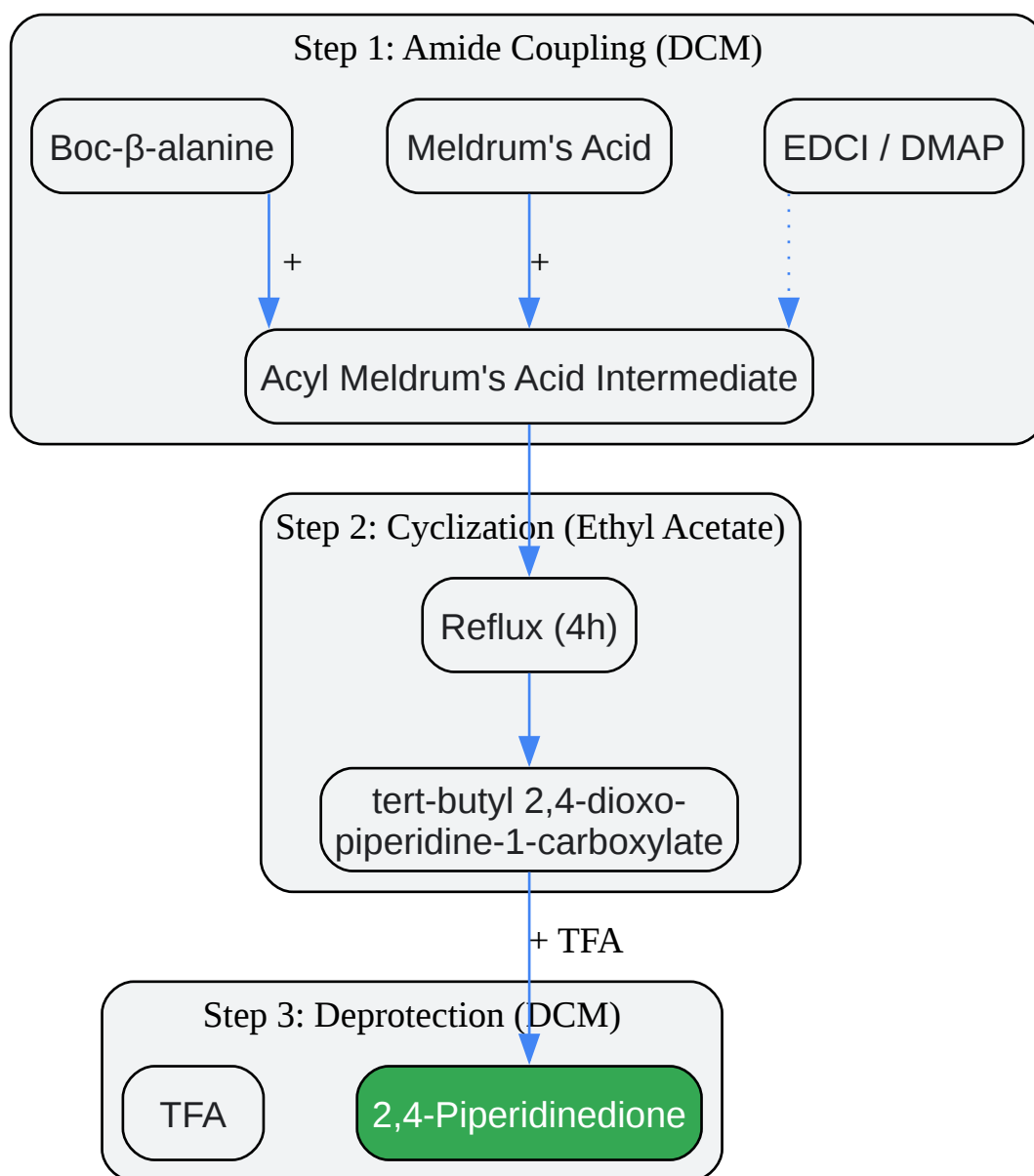
Protocol 1: Synthesis from Boc- $\beta$ -alanine and Meldrum's Acid

This multi-step approach builds the carbon skeleton before cyclization and deprotection, offering good control and yield.<sup>[1][4]</sup>

**Causality:** The reaction begins with an EDCI/DMAP-mediated amide coupling between N-Boc-protected  $\beta$ -alanine and Meldrum's acid. Meldrum's acid is an excellent cyclic acylating agent. The resulting intermediate is thermally unstable and undergoes intramolecular cyclization upon refluxing in ethyl acetate, followed by the loss of acetone and carbon dioxide to form the protected piperidinedione ring. The final step is the acid-catalyzed removal of the Boc protecting group.

#### Step-by-Step Methodology:

- **Amide Coupling:** At 0°C under a nitrogen atmosphere, dissolve Boc- $\beta$ -alanine (1.0 eq.), Meldrum's acid (1.1 eq.), and 4-dimethylaminopyridine (DMAP, 1.5 eq.) in anhydrous dichloromethane (DCM).
- Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq.) portion-wise.
- Allow the mixture to warm to room temperature and stir overnight.
- **Work-up:** Wash the reaction mixture sequentially with a 5% KHSO<sub>4</sub> aqueous solution. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- **Cyclization:** Dissolve the crude intermediate in ethyl acetate and reflux for 4 hours.
- Concentrate the solution and allow it to crystallize at 4°C overnight. The resulting solid is tert-butyl 2,4-dioxopiperidine-1-carboxylate (Yield: ~65%).<sup>[1]</sup>
- **Deprotection:** Dissolve the protected piperidinedione in DCM and treat with trifluoroacetic acid (TFA) for 3 hours at room temperature.
- **Purification:** Remove the solvent under vacuum. The residue can be purified via silica gel column chromatography (e.g., using a DCM:Methanol gradient) to afford pure 2,4-Piperidinedione as a white solid.<sup>[1]</sup>



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Caption: Workflow for the synthesis of 2,4-Piperidinedione.

## Physicochemical and Spectroscopic Validation

With a pure sample in hand, we can validate the data found in PubChem and fill in the spectroscopic gaps.

Table 2: Experimental Physicochemical Properties

| Property      | Experimental Value                    | Source(s)                           |
|---------------|---------------------------------------|-------------------------------------|
| Appearance    | White to off-white crystalline powder | Chem-Impex[5]                       |
| Melting Point | 98 - 103 °C                           | Sigma-Aldrich, Chem-Impex[5]<br>[6] |
| Purity (GC)   | ≥ 98%                                 | Chem-Impex[5]                       |

The experimentally determined melting point provides a tangible property that aligns well across different suppliers, lending confidence to the identity and purity of the compound.

## Predicted vs. Expected Spectroscopic Profile

A significant gap in public databases is the lack of curated, experimental spectroscopic data. For a researcher synthesizing this compound, knowing the expected spectral features is paramount for confirmation.

- <sup>1</sup>H NMR (Predicted): In a solvent like DMSO-d<sub>6</sub>, one would expect three distinct signals for the CH<sub>2</sub> groups and one broad signal for the N-H proton.
  - ~2.5-2.7 ppm (triplet, 2H): Protons at C5, adjacent to the C4 ketone.
  - ~3.3-3.5 ppm (triplet, 2H): Protons at C6, adjacent to the amide nitrogen.
  - ~3.8-4.0 ppm (singlet, 2H): Protons at C3, situated between two carbonyls, may appear as a singlet.
  - ~7.5-8.5 ppm (broad singlet, 1H): The amide N-H proton.
- <sup>13</sup>C NMR (Predicted): Five signals are expected.
  - ~35-45 ppm (2C): Two methylene carbons (C5, C6).
  - ~50-60 ppm (1C): The methylene carbon between the carbonyls (C3).
  - ~165-175 ppm (1C): The amide carbonyl carbon (C2).

- ~200-210 ppm (1C): The ketone carbonyl carbon (C4).
- Infrared (IR) Spectroscopy: The IR spectrum is defined by its carbonyl and N-H stretches.
  - ~3200  $\text{cm}^{-1}$ : A moderate, broad peak corresponding to the N-H stretch.
  - ~1720-1740  $\text{cm}^{-1}$ : A strong, sharp peak for the ketone C=O stretch (C4).
  - ~1670-1690  $\text{cm}^{-1}$ : A strong, sharp peak for the amide C=O stretch (C2). The presence of two distinct carbonyl peaks is a key confirmation point.
- Mass Spectrometry (MS):
  - Molecular Ion ( $\text{M}^+$ ): A peak at  $m/z = 113$  corresponding to  $[\text{C}_5\text{H}_7\text{NO}_2]^+$ .

## Bridging the Gap: PubChem vs. Experimental Reality

This direct comparison highlights the synergy and the necessary distinctions between database information and laboratory results.

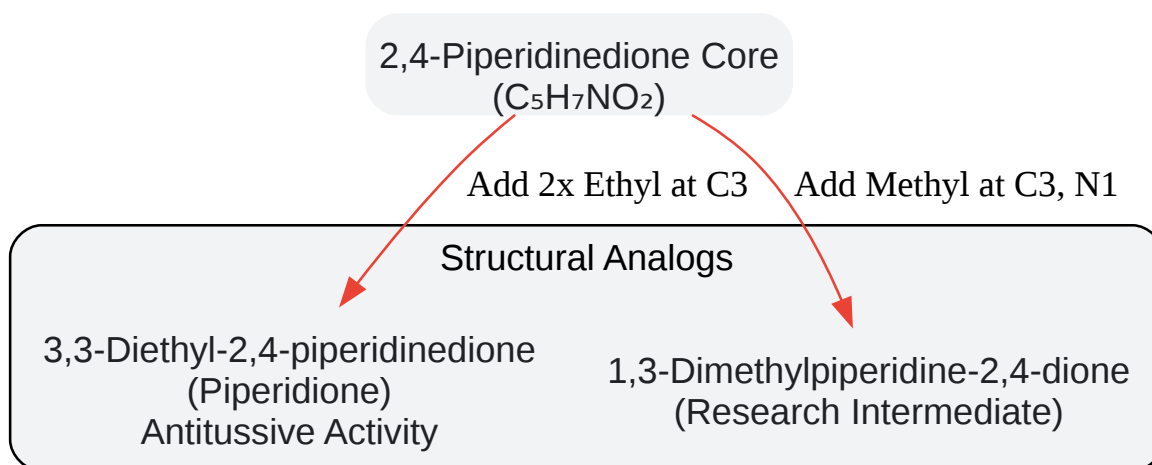
Table 3: Comprehensive Comparison of 2,4-Piperidinedione Data

| Parameter          | PubChem Data<br>(CID: 10887863) | Experimental Data                        | Analysis & Commentary   |
|--------------------|---------------------------------|--|---|
| Molecular Weight   | 113.11 g/mol<br>(Computed)[3]   | 113.11 (Confirmed by MS)                 | Excellent agreement. This is a fundamental constant.  |
| Melting Point      | Not listed                      | 98 - 103 °C[6]                           | Data Gap Filled. Experimental data provides a crucial physical constant for identity and purity assessment.                               |
| Appearance         | Not listed                      | White to off-white crystalline powder[5] | Data Gap Filled. Provides essential information for handling and identification.  |
| Spectroscopic Data | Not available                   | Predicted profiles (see Section 2.3)     | Critical Gap. PubChem lacks experimental spectra. The predicted data serves as a benchmark for researchers to validate their own results. |

## The Broader Context: Structural Analogs and Applications

The value of 2,4-Piperidinedione is realized in its role as a scaffold. By modifying its core structure, chemists can develop a vast array of pharmacologically active molecules. The piperidine motif is central to drugs targeting a wide range of conditions, from infections to neurological disorders.[7][8][9]

For instance, the simple addition of two ethyl groups at the C3 position yields 3,3-Diethyl-2,4-piperidinedione (also known as Piperidione), a compound formerly marketed as a cough suppressant.[10] This illustrates a fundamental principle of medicinal chemistry: subtle structural modifications to a core scaffold can dramatically alter biological activity.



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Caption: Relationship between the core scaffold and its functional analogs.

## Conclusion

2,4-Piperidinedione stands as a testament to the interplay between computational chemistry and experimental science. While databases like PubChem provide an invaluable, accessible foundation of predicted properties and structural information, they are not a substitute for rigorous laboratory validation. Our analysis confirms the accuracy of fundamental computed data like molecular weight while filling critical gaps in physical and spectroscopic properties that are absent from the public record. For the practicing scientist, this guide serves as a comprehensive map, connecting the theoretical blueprint to the tangible molecule, and empowering more informed and efficient research and development.

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